molecular formula C14H17BrO4 B8155140 tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate

tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate

Cat. No.: B8155140
M. Wt: 329.19 g/mol
InChI Key: UGTAAHMNKVITEI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate: is an organic compound with the molecular formula C14H19BrO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate typically involves the esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenoxyacetic acid derivatives. It may also be used in the development of biochemical assays.

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 2-(4-bromophenoxy)acetate
  • tert-Butyl 2-(2-bromophenoxy)acetate
  • tert-Butyl 2-(2-acetylphenoxy)acetate

Comparison: tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is unique due to the presence of both a bromine atom and an acetyl group on the phenyl ring.

Properties

IUPAC Name

tert-butyl 2-(2-acetyl-4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-9(16)11-7-10(15)5-6-12(11)18-8-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTAAHMNKVITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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